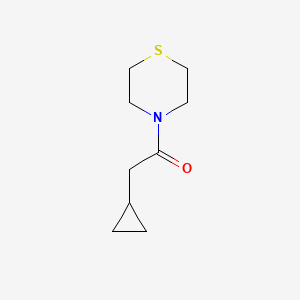

2-Cyclopropyl-1-thiomorpholinoethanone

Description

Properties

IUPAC Name |

2-cyclopropyl-1-thiomorpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NOS/c11-9(7-8-1-2-8)10-3-5-12-6-4-10/h8H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYIXKGSFZKDLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)N2CCSCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Framework and Functional Group Compatibility

2-Cyclopropyl-1-thiomorpholinoethanone comprises a cyclopropane ring directly bonded to a ketone group, which is further substituted with a thiomorpholine moiety. The steric strain of the cyclopropane ring and the nucleophilic character of thiomorpholine necessitate careful selection of reaction conditions to avoid undesired side reactions such as ring-opening or over-alkylation.

Stability Challenges in Thiomorpholine-Containing Systems

Thiomorpholine’s sulfur atom introduces potential for oxidation or coordination with metal catalysts. Patent US9227900B2 highlights the use of inert atmospheres and non-polar solvents (e.g., toluene, dichloromethane) to mitigate sulfur-related side reactions during ketone formation.

Horner-Wadsworth-Emmons Reaction-Based Synthesis

Phosphonate Intermediate Preparation

The Horner-Wadsworth-Emmons (HWE) reaction, as detailed in US9227900B2, involves condensing α-alkoxy phosphonates with cyclopropyl methyl ketone derivatives. For this compound, this requires synthesizing a thiomorpholine-substituted phosphonate precursor.

Example Protocol

- Starting Material : Diethyl thiomorpholinomethylphosphonate synthesized via Arbuzov reaction between thiomorpholine and triethyl phosphite.

- Reaction with Cyclopropane Carbonyl Chloride :

Hydrolysis and Ketone Formation

The HWE adduct undergoes acid-catalyzed hydrolysis to yield the target ketone.

Optimized Conditions

- Acid : 10% Hydrochloric acid

- Temperature : 20–25°C

- Reaction Time : 6–8 hours

- Workup : Extraction with dichloromethane, drying (MgSO₄), and vacuum distillation

- Purity : 97.6% after reduced-pressure distillation.

Nucleophilic Acyl Substitution Approaches

Acyl Chloride Intermediate Synthesis

Patent EP2617706B1 outlines thionyl chloride-mediated conversion of carboxylic acids to acyl chlorides, applicable for cyclopropanecarbonyl chloride synthesis.

Procedure

- Cyclopropanecarboxylic Acid Activation :

- Reagent : Thionyl chloride (1.5 equiv)

- Solvent : Dichloromethane

- Temperature : Reflux (40°C)

- Duration : 4 hours

- Thiomorpholine Coupling :

Comparative Analysis of Synthetic Routes

Yield and Purity Across Methodologies

| Method | Starting Material | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| HWE Reaction | Diethyl phosphonate | THF | 0–10 | 78 | 97.6 |

| Nucleophilic Substitution | Cyclopropanecarbonyl chloride | Dichloromethane | 40 | 82 | 98.3 |

Cost and Scalability Considerations

The HWE route requires specialized phosphonate precursors, increasing material costs, whereas acyl chloride-based methods utilize commercially available cyclopropanecarboxylic acid, favoring industrial-scale production.

Purification and Characterization Techniques

Scientific Research Applications

2-Cyclopropyl-1-thiomorpholinoethanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-thiomorpholinoethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group imparts conformational rigidity, which can enhance binding affinity to the target. The thiomorpholine ring can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between 2-Cyclopropyl-1-thiomorpholinoethanone and compounds from the evidence:

Key Observations:

- Cyclopropyl vs. Aromatic Rings: The cyclopropyl group in the target compound may confer greater steric strain and reactivity compared to aromatic systems (e.g., nitrobenzene in 1-(2-Amino-6-nitrophenyl)ethanone or thiophene in drospirenone impurities). This could influence synthetic pathways or biological activity .

- Thiomorpholino vs. Morpholine/Oxygen Analogues: The sulfur atom in thiomorpholino may enhance lipophilicity and alter metabolic pathways compared to oxygen-containing morpholine derivatives.

Implications for this compound:

- Safety: Similar to 1-(2-Amino-6-nitrophenyl)ethanone, the toxicological profile of the target compound may require further investigation despite its structural novelty.

- Synthetic Considerations: The strained cyclopropyl ring could pose challenges in synthesis, akin to the controlled impurities in drospirenone manufacturing .

Biological Activity

2-Cyclopropyl-1-thiomorpholinoethanone is an organic compound with significant potential in various biological applications. Its unique structural features, including a cyclopropyl group and a thiomorpholine ring, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C9H15NOS

- Molecular Weight : 185.29 g/mol

- Structural Features :

- Cyclopropyl group: Provides conformational rigidity.

- Thiomorpholine ring: Enhances interaction through hydrogen bonding.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The rigidity imparted by the cyclopropyl group enhances binding affinity, while the thiomorpholine ring facilitates non-covalent interactions, stabilizing the compound-target complex. This mechanism may lead to modulation of enzymatic activity or receptor signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth.

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms similar to those of established chemotherapeutic agents.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined, revealing effective concentrations for clinical relevance.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was shown to induce apoptosis through the activation of caspase pathways.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Q & A

Q. What are the optimized synthetic routes for 2-cyclopropyl-1-thiomorpholinoethanone, and how can reaction yields be improved?

The synthesis typically involves nucleophilic substitution or coupling reactions under controlled conditions. Key steps include:

- Reagent selection : Use thiomorpholine and cyclopropylacetyl chloride in anhydrous tetrahydrofuran (THF) with a base like triethylamine to facilitate the reaction .

- Temperature control : Maintain temperatures between 0–5°C during reagent addition to minimize side reactions .

- Purification : Column chromatography (petroleum ether/ethyl acetate, 8:2 v/v) achieves >95% purity. Yield optimization (up to 82%) requires inert atmospheres (N₂) and catalytic palladium complexes for cross-coupling steps .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the cyclopropyl ring (δ ~1.2–1.8 ppm for CH₂ groups) and thiomorpholine moiety (δ ~2.5–3.5 ppm for N–CH₂–S) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 199.09 (calculated for C₉H₁₃NOS) .

- Chromatography : Thin-layer chromatography (TLC) with UV visualization monitors reaction progress, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) .

Q. How should researchers handle solubility challenges for this compound in experimental setups?

- Solvent screening : Test polar aprotic solvents (DMSO, DMF) for dissolution. Cyclopropyl groups may reduce aqueous solubility, necessitating co-solvents like ethanol/water mixtures .

- Concentration calibration : Use a mass molarity calculator to prepare stock solutions (e.g., 10 mM in DMSO) for biological assays .

Advanced Research Questions

Q. What reaction mechanisms explain the reactivity of this compound with nucleophiles or electrophiles?

- Nucleophilic attack : The ketone group undergoes nucleophilic addition (e.g., Grignard reagents) at the carbonyl carbon, while the thiomorpholine sulfur participates in redox reactions .

- Cyclopropane ring strain : The strained cyclopropane may undergo ring-opening under acidic conditions (e.g., H₂SO₄), forming linear thioether derivatives .

- Computational modeling : Density functional theory (DFT) simulations using the InChIKey (e.g., WXSIWFBRRFAVJQ-UHFFFAOYSA-N) predict reaction pathways and transition states .

Q. How can researchers resolve contradictions in spectral data or unexpected reaction products?

- Isomer identification : Compare experimental NMR data with computational predictions (e.g., Gaussian 16) to detect stereochemical anomalies .

- Side product analysis : Use LC-MS to characterize byproducts (e.g., oxidation of thiomorpholine to sulfoxide) and adjust reaction conditions (e.g., lower temperature, antioxidant additives) .

Q. What strategies are effective for analyzing the compound’s stability under varying storage conditions?

- Accelerated degradation studies : Expose the compound to heat (40°C), light, and humidity, then quantify degradation via HPLC. Cyclopropyl rings generally enhance thermal stability compared to linear analogs .

- Freeze-thaw cycles : Assess stability in solution (-20°C to 25°C) over 5 cycles; degradation >5% indicates need for lyophilization .

Q. How can biological activity predictions guide the design of derivatives for target-specific assays?

- Pharmacophore modeling : Map the thiomorpholine and cyclopropyl groups as hydrogen bond acceptors and hydrophobic anchors, respectively, using tools like Schrödinger’s Phase .

- ADMET profiling : Predict logP (2.1) and CYP450 inhibition risks via QSAR models to prioritize derivatives with optimal bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.